2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate
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Overview
Description
The compound “2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular weight of “this compound” is 292.4 . The InChI code for this compound is1S/C10H20N2O2S.C2H4O2/c1-9(10-5-2-3-6-11-10)12-7-4-8-15(12,13)14;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4)
. Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of various piperidine derivatives .Physical and Chemical Properties Analysis
The compound “this compound” is a powder at room temperature .Scientific Research Applications
Synthesis and Anti-arrhythmic Activity
Research has been conducted on the synthesis of piperidine-based derivatives, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these compounds have shown significant anti-arrhythmic activity, indicating their potential use in medical applications related to heart rhythm disorders (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Antibacterial Agents
A series of pyrido(2,3-d)pyrimidine derivatives, including 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives, have been prepared and tested for antibacterial activity. These compounds exhibited promising activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their potential as antibacterial agents (Matsumoto & Minami, 1975).
Structural Characterization and Analgesic Action
The crystal and molecular structures of analgesic isothiazolopyridines have been determined, revealing insights into their conformation and potential analgesic action. The study also involved computational investigations to correlate geometrical and electronic parameters with analgesic action, offering a foundation for the development of new analgesic drugs (Karczmarzyk & Malinka, 2008).
Synthesis and Antimicrobial Studies
Research into the synthesis and antimicrobial studies of [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones has shown that these compounds exhibit activity against bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Prakash, Pandiarajan, & Kumar, 2013).
Electrochemical Oxidation and Corrosion Inhibition
A study on the prediction of inhibition efficiencies of some piperidine derivatives on the corrosion of iron through quantum chemical and molecular dynamic simulation studies has been conducted. This research provides valuable insights into the adsorption and corrosion inhibition properties of piperidine derivatives, indicating their potential use in materials science and engineering applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Safety and Hazards
This compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The development of new piperidine derivatives, including “2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide acetate”, is an active area of research due to their importance in drug design . Future research will likely focus on developing more efficient synthesis methods, exploring new chemical reactions, and investigating their biological activity and potential applications in pharmaceuticals .
Properties
IUPAC Name |
acetic acid;2-(1-piperidin-2-ylethyl)-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.C2H4O2/c1-9(10-5-2-3-6-11-10)12-7-4-8-15(12,13)14;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCUMWWHVGZGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1)N2CCCS2(=O)=O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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